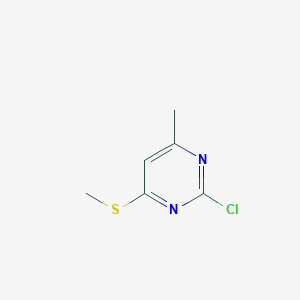

2-Chloro-4-methyl-6-(methylthio)pyrimidine

Beschreibung

Overview of Pyrimidine (B1678525) Derivatives in Chemical Sciences

Pyrimidine and its derivatives represent a fundamental class of heterocyclic compounds that are of paramount importance in the chemical and biological sciences. gsconlinepress.comgsconlinepress.com The core structure is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. gsconlinepress.com This pyrimidine ring system is a constituent of numerous naturally occurring and synthetic molecules with a vast array of biological functions. gsconlinepress.commdpi.com In nature, the most prominent examples are the nucleobases cytosine, thymine, and uracil (B121893), which are essential building blocks of the nucleic acids, DNA and RNA, that carry the genetic code of all living organisms. gsconlinepress.comwikipedia.org The pyrimidine scaffold is also found in vital coenzymes and vitamins, such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2). mdpi.comresearchgate.net

In the realm of medicinal chemistry, pyrimidine derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govmdpi.com Researchers have extensively explored the synthesis of novel pyrimidine analogs, which has resulted in the development of drugs with applications across various therapeutic areas. gsconlinepress.comnih.gov These compounds are known to exhibit properties including anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and cardiovascular effects. gsconlinepress.commdpi.comnih.gov The versatility of the pyrimidine ring allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological activity and target specificity. nih.gov This has led to a continuous effort to design and synthesize new pyrimidine-containing compounds with potential for treating a multitude of diseases, including cancer, infectious diseases, and metabolic disorders. gsconlinepress.commdpi.com

Significance of 2-Chloro-4-methyl-6-(methylthio)pyrimidine as a Research Compound

This compound is a substituted pyrimidine that serves as a valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a reactive chlorine atom at the 2-position, a methyl group at the 4-position, and a methylthio group at the 6-position, provides multiple sites for chemical modification. The presence of these specific functional groups allows it to be a key building block for the construction of more complex, polyfunctionalized heterocyclic systems.

The chlorine atom at the 2-position is a particularly important feature, as it can be readily displaced by various nucleophiles. This reactivity is fundamental to its role as a synthetic intermediate, enabling the introduction of diverse substituents and the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This versatility makes it a crucial precursor in the synthesis of targeted molecules for pharmaceutical research. For instance, related chloro-substituted pyrimidines are used as starting materials for creating kinase inhibitors, which are a significant class of cancer therapeutics, and for developing potential antiviral agents. The structural framework of this compound allows it to serve as a scaffold for molecules designed to interfere with various biochemical pathways. Research on analogous compounds has demonstrated their utility in synthesizing derivatives with potential applications as plant growth stimulants and in creating hybrid molecules with enhanced biological activity, such as benzimidazole-pyrimidine hybrids with antitumor properties. researchgate.netmdpi.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 89466-59-1 | |

| Molecular Formula | C6H7ClN2S | cymitquimica.com |

| Molecular Weight | 174.65 g/mol | cymitquimica.com |

| Physical Form | Solid | cymitquimica.com |

| InChI Key | GLWCUQHONLZTOE-UHFFFAOYSA-N | cymitquimica.com |

| Purity | Typically ≥95% | cymitquimica.com |

Historical Context of Pyrimidine Research and its Evolution

The history of pyrimidine research dates back to the 19th century, with the isolation of several pyrimidine-related compounds between 1837 and 1864, although their chemical structures were not understood at the time. britannica.com A significant early milestone was the isolation of alloxan, a pyrimidine derivative, from uric acid by Brugnatelli in 1818. gsconlinepress.com The first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid from urea (B33335) and malonic acid. wikipedia.org

The systematic study of this class of compounds began in earnest with the work of German chemist Arthur Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org It was Pinner who first proposed the name "pyrimidin" in 1885. wikipedia.org However, the parent compound, pyrimidine itself, was not prepared until 1900 by Gabriel and Colman. They accomplished this by converting barbituric acid to 2,4,6-trichloropyrimidine (B138864) and subsequently reducing it. wikipedia.org

A pivotal moment in the evolution of pyrimidine research was the discovery of its fundamental role in biology. Pyrimidine derivatives, specifically cytosine, thymine, and uracil, were identified as core components of nucleic acids, the molecules responsible for heredity. researchgate.net This discovery cemented the biological significance of the pyrimidine ring system and opened up new avenues of research. researchgate.netresearchgate.net From the mid-20th century onwards, research expanded significantly into the medicinal applications of pyrimidine derivatives. This led to the development of a wide range of therapeutic agents, from the early barbiturates used as sedatives to sophisticated antifolates and antiviral drugs. mdpi.comresearchgate.netresearchgate.net The ongoing exploration of pyrimidine chemistry continues to yield novel compounds with diverse biological activities, underscoring the enduring importance of this heterocyclic scaffold in science. gsconlinepress.comnih.gov

| Year | Milestone | Source |

|---|---|---|

| 1818 | Alloxan, the first pyrimidine derivative, is isolated by Brugnatelli. | gsconlinepress.com |

| 1879 | Grimaux reports the first laboratory synthesis of a pyrimidine (barbituric acid). | wikipedia.org |

| 1884 | Pinner begins the systematic study of pyrimidines, synthesizing derivatives. | wikipedia.org |

| 1885 | Pinner proposes the name "pyrimidin". | wikipedia.org |

| 1900 | Gabriel and Colman prepare the parent compound, pyrimidine. | wikipedia.org |

| Early 20th Century | Identification of cytosine, thymine, and uracil as key components of nucleic acids. | researchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-methyl-6-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWCUQHONLZTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610275 | |

| Record name | 2-Chloro-4-methyl-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-59-1 | |

| Record name | 2-Chloro-4-methyl-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Transformations of 2 Chloro 4 Methyl 6 Methylthio Pyrimidine

Synthetic Methodologies for 2-Chloro-4-methyl-6-(methylthio)pyrimidine

The preparation of this compound is typically achieved through a multi-step synthetic sequence. This process involves the initial construction of the pyrimidine (B1678525) ring, followed by functional group manipulations to introduce the desired chloro and methylthio moieties.

A common and well-established pathway to this compound begins with the condensation of readily available starting materials to form the core pyrimidine ring, which is then subsequently modified.

The synthesis initiates with the base-catalyzed condensation reaction between a β-ketoester, such as Methyl 3-oxobutanoate (also known as methyl acetoacetate), and Thiourea. This reaction, a variation of the Biginelli reaction, leads to the formation of a dihydropyrimidine (B8664642) which, upon oxidation or tautomerization, yields 6-methyl-2-thiouracil. This intermediate is also known by its tautomeric name, 4-hydroxy-2-mercapto-6-methylpyrimidine. The reaction is typically carried out in the presence of a base like sodium ethoxide in an alcoholic solvent.

Following the formation of 6-methyl-2-thiouracil, the next step involves the selective methylation of the sulfur atom. This is achieved by treating the intermediate with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like sodium hydroxide (B78521). This S-methylation reaction is generally regioselective for the more nucleophilic sulfur atom over the nitrogen or oxygen atoms of the pyrimidine ring, yielding 4-hydroxy-6-methyl-2-(methylthio)pyrimidine.

An alternative, more direct route combines the initial cyclization and methylation into a single pot. In this approach, Methyl 3-oxobutanoate is reacted with S-methylisothiourea sulfate in the presence of a base. This method directly produces 6-Methyl-2-(methylthio)pyrimidin-4-ol with high efficiency. For instance, reacting methyl 3-oxobutanoate with S-methylisothiourea sulfate and sodium hydroxide in water at room temperature can yield the product in high purity.

| Reactants | Reagents | Product | Yield | Melting Point |

| Methyl 3-oxobutanoate, Thiourea | Sodium Ethoxide | 6-Methyl-2-thiouracil | N/A | >300 °C |

| 6-Methyl-2-thiouracil | Dimethyl Sulfate, NaOH | 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine | N/A | 219 °C |

| Methyl 3-oxobutanoate, S-methylisothiourea sulfate | Sodium Hydroxide | 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine | 96% | 219 °C |

Data table based on documented synthesis of analogous compounds.

The final step in this classical synthesis is the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom. This transformation is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃) nih.gov. The reaction involves heating 4-hydroxy-6-methyl-2-(methylthio)pyrimidine in excess phosphorus oxychloride, often in the presence of a base like pyridine (B92270) or N,N-dimethylaniline, to facilitate the reaction and scavenge the generated HCl. The reaction converts the pyrimidin-4-ol, which exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form, into the desired this compound. This chlorination is a crucial step that introduces a reactive leaving group (the chlorine atom) for subsequent nucleophilic substitution reactions, making the final product a valuable synthetic intermediate.

| Starting Material | Chlorinating Agent | Product |

| 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine | Phosphorus oxychloride (POCl₃) | This compound |

General reaction conditions for the chlorination of hydroxypyrimidines.

In recent years, there has been a significant drive towards developing more environmentally friendly and efficient synthetic methods. For the synthesis of heterocyclic compounds like pyrimidines, microwave-assisted synthesis has emerged as a powerful tool.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased product yields, and often improved product purity compared to conventional heating methods. The synthesis of various pyrimidine derivatives, including those with chloro-substituents, has been successfully achieved using microwave technology.

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the literature, the individual steps of the multi-step synthesis are amenable to this technology. For instance, the condensation reaction to form the initial pyrimidine ring and subsequent functional group manipulations can be accelerated under microwave irradiation. The key advantages of employing microwave-assisted techniques include:

Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid rise in temperature and significantly shorter reaction times, often from hours to minutes.

Increased Yields: The high temperatures and pressures achievable in sealed microwave reactors can drive reactions to completion, resulting in higher yields of the desired product.

Greener Chemistry: Shorter reaction times and improved efficiency contribute to reduced energy consumption. Furthermore, the potential to run reactions under solvent-free conditions or with greener solvents aligns with the principles of green chemistry.

The chlorination step using phosphorus oxychloride can also be performed under microwave conditions, potentially reducing the amount of excess reagent needed and shortening the reaction time. The application of microwave-assisted synthesis offers a promising alternative to conventional methods for the preparation of this compound, promoting a more sustainable approach to chemical synthesis.

| Synthesis Step | Conventional Heating Time | Microwave-Assisted Time | Potential Advantages |

| Pyrimidine Ring Formation | Several hours | Minutes | Reduced reaction time, improved yield |

| Halogenation with POCl₃ | Hours | Minutes | Faster reaction, potentially less excess reagent |

Comparative data based on general findings for microwave-assisted synthesis of heterocyclic compounds.

Alternative and Green Synthetic Approaches

Ultrasound-Assisted Synthesis

In the quest for more efficient and environmentally benign synthetic methodologies, ultrasound irradiation has proven to be a valuable tool. The sonochemical synthesis of this compound offers significant advantages over conventional methods. beilstein-archives.org This approach dramatically reduces reaction times while maintaining high product yields. beilstein-archives.org

The ultrasound-assisted synthesis follows a three-step sequence starting from methyl 3-oxobutanoate and thiourea. The key steps are:

Cyclocondensation of methyl 3-oxobutanoate with thiourea.

Methylation of the resulting 4-mercapto-6-methylpyrimidin-2-ol.

Chlorination of the hydroxyl group at the C2 position.

The application of ultrasonic irradiation accelerates these transformations significantly. For instance, reaction times that conventionally take hours can be reduced to minutes under sonochemical conditions. beilstein-archives.org

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis

| Step | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Ultrasound-Assisted Method (Yield) |

| 1 | 8 hours | 30 minutes | 80% |

| 2 | 12 hours | 30 minutes | 92% |

| 3 | 2 hours | 6 minutes | 87% |

This table illustrates the significant reduction in reaction time achieved with ultrasound-assisted synthesis compared to conventional heating methods. beilstein-archives.org

Challenges and Optimization in Synthesis

Optimization strategies have therefore focused on accelerating these reactions and improving efficiency. The use of ultrasound irradiation stands out as a key optimization. beilstein-archives.org This technique, which promotes chemical reactions through acoustic cavitation, not only drastically cuts down the synthesis time to just over an hour but also results in high yields for each step. beilstein-archives.org Further optimization of the sonochemical process can be achieved by adjusting parameters such as the ultrasonic pulse power and the duration of irradiation to maximize the yield of the final product. beilstein-archives.org

Another challenge in the chemistry of polyhalogenated pyrimidines is controlling regioselectivity in subsequent substitution reactions, as different positions on the pyrimidine ring can exhibit varied reactivity. mdpi.com Careful selection of reaction conditions and reagents is crucial to achieving the desired substitution pattern.

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dominated by the presence of a reactive chlorine atom at the C2 position, making it an excellent substrate for nucleophilic aromatic substitution reactions. The methylthio group at C6 can also be a site for chemical modification, particularly through oxidation.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of the pyrimidine ring. In this compound, the chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles.

The reaction of this compound with amines and thiols provides a direct route to a wide range of substituted pyrimidines. The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative nitrogen atoms, facilitates the attack of nucleophiles at the carbon bearing the chlorine atom.

The reaction with various primary and secondary amines leads to the formation of the corresponding 2-amino-4-methyl-6-(methylthio)pyrimidine derivatives. Similarly, treatment with thiols or their corresponding thiolates results in the displacement of the chloride to form 2-thioether-substituted pyrimidines. For instance, a related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, readily reacts with sodium thiophenoxide to yield the corresponding substitution product. rsc.org

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Structure |

| R-NH₂ (Primary Amine) | 2-(Alkyl/Arylamino)-4-methyl-6-(methylthio)pyrimidine |

| R₂NH (Secondary Amine) | 2-(Dialkyl/Arylalkylamino)-4-methyl-6-(methylthio)pyrimidine |

| R-SH (Thiol) | 2-(Alkyl/Arylthio)-4-methyl-6-(methylthio)pyrimidine |

This table provides a general overview of the products formed from the reaction of this compound with common amine and thiol nucleophiles.

In pyrimidine systems with multiple leaving groups, the regioselectivity of nucleophilic substitution is a critical consideration. For dichloropyrimidines, substitution generally occurs preferentially at the C4 position. wuxiapptec.comstackexchange.com This preference can be explained by frontier molecular orbital theory, which indicates that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C4 position, making it more susceptible to nucleophilic attack. stackexchange.com

However, the substitution pattern can be influenced by the presence of other substituents on the ring. For instance, an electron-donating group at the C6 position can alter the electronic distribution and direct the substitution to the C2 position. wuxiapptec.com In the case of this compound, having a chlorine at C2 and a methyl and methylthio group at C4 and C6 respectively, the primary site of nucleophilic attack is the C2 position due to the presence of the only good leaving group (chloride).

Oxidation Reactions

The methylthio group at the C6 position of the pyrimidine ring is susceptible to oxidation, offering another avenue for derivatization. This transformation can lead to the formation of the corresponding sulfoxide (B87167) and sulfone, which can have altered chemical and physical properties.

The oxidation of the methylthio group to a methylsulfonyl group significantly increases the electrophilicity of the pyrimidine ring, making it more activated towards nucleophilic attack. A closely related compound, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, has been shown to undergo oxidation to the corresponding sulfone. mdpi.com This suggests that this compound can be readily oxidized under similar conditions, likely using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting 2-chloro-4-methyl-6-(methylsulfonyl)pyrimidine would be a highly reactive intermediate for further synthetic transformations.

Formation of Sulfone Derivatives

The synthesis of sulfone derivatives from this compound is a critical transformation that significantly enhances the reactivity of the pyrimidine core. This is typically achieved through oxidation of the methylthio group.

The oxidation of the sulfide (B99878) to a sulfone is a common strategy to increase the electrophilic character of the pyrimidine ring, thereby facilitating nucleophilic aromatic substitution (SNAr) reactions. The resulting 2-chloro-4-methyl-6-(methylsulfonyl)pyrimidine possesses a much better leaving group (methylsulfonyl) compared to the methylthio group.

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (mCPBA). researchgate.netorganic-chemistry.orgnih.gov The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2) at low temperatures, such as in an ice bath, to control the exothermic nature of the oxidation. researchgate.net Generally, two equivalents of the oxidizing agent are required to ensure complete conversion of the sulfide to the sulfone. researchgate.net

The enhanced reactivity of the corresponding 2-sulfonylpyrimidines has been demonstrated in studies comparing them to their 2-chloro and 2-methylthio counterparts. In reactions with nucleophiles like thiols, the 2-sulfonylpyrimidines react significantly faster, often by several orders of magnitude, while the 2-chloro and 2-methylthio analogs are far less reactive or completely unreactive under the same conditions. nih.gov This highlights the superior leaving group ability of the sulfonyl group in this class of compounds. nih.gov

An improved route for the synthesis of related sulfonylpyrimidines involves the oxidation of the corresponding (methylthio)pyrimidine as a key step, demonstrating the industrial relevance of this transformation. acs.org

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Solvent | Product |

|---|

Coupling Reactions

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been applied to this compound and its analogs for the introduction of aryl groups. This palladium-catalyzed reaction typically involves the coupling of the chloro-substituted pyrimidine with an arylboronic acid or its ester.

The reactivity of the chlorine atom at the C4 (or C6) position of the pyrimidine ring makes it a suitable site for Suzuki-Miyaura coupling. mdpi.com Microwave irradiation has been shown to be an effective technique for promoting these reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com

A variety of palladium catalysts and bases can be employed for this transformation. Common catalyst systems include Pd(OAc)2 with a phosphine (B1218219) ligand like Ad2PnBu, or Pd2(dba)3. nih.govnih.gov The choice of base is also critical, with inorganic bases such as K3PO4, KF, or LiOtBu being frequently used. nih.govnih.govmit.edu The reaction is typically carried out in a solvent system such as a mixture of dioxane and water. nih.govmit.edu

For related 2,4-dichloropyrimidines, the Suzuki coupling has been shown to occur regioselectively at the C4 position. mdpi.com The conditions can be optimized to achieve good to excellent yields of the C4-arylated products. mdpi.com The scope of the reaction is broad, allowing for the coupling of various aryl and heteroaryl boronic acids. mdpi.com Milder conditions have been developed for sensitive substrates, which can proceed at lower temperatures and with lower catalyst loadings. mit.edu

Table 2: Exemplary Conditions for Suzuki-Miyaura Coupling

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Arylboronic acid | Pd(OAc)2/SPhos | K3PO4 | 1,4-Dioxane/H2O | 100 °C (Microwave) |

| 3-Chloroindazole | 3-Fluorophenylboronic acid | Pd2(dba)3/P(tBu)2Me | K3PO4 | Dioxane/H2O | 100 °C |

C-C Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other C-C coupling methods have been utilized to functionalize the pyrimidine ring of this compound and related structures. The Sonogashira and Heck reactions are notable examples.

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction has been successfully employed for the synthesis of 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidine derivatives. tandfonline.com In a one-pot, multi-step process, 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771) can react with amines and terminal alkynes in the presence of Pd-Cu catalysts to afford the desired products in moderate to good yields. tandfonline.com The reaction is typically carried out in a solvent like DMF at elevated temperatures. tandfonline.com Copper-free Sonogashira conditions have also been developed, which can be advantageous in certain synthetic contexts to avoid issues associated with copper catalysis. nih.gov

The Heck reaction , another palladium-catalyzed process, couples an aryl or vinyl halide with an alkene. organic-chemistry.org While specific examples involving this compound are less common in the provided context, the general utility of the Heck reaction for C-C bond formation on heterocyclic systems is well-established. nih.govmdpi.com Microwave-assisted Heck reactions have been shown to be superior to conventional heating methods, offering reduced reaction times, higher yields, and fewer side products. nih.gov

Table 3: Overview of C-C Coupling Reactions

| Reaction | Key Reactants | Catalyst System | General Outcome |

|---|---|---|---|

| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Palladium and Copper | Formation of an alkynyl-substituted product |

Condensation Reactions

This compound and its analogs can participate in condensation reactions, particularly with binucleophilic reagents, to form fused heterocyclic systems. A significant application of this reactivity is in the synthesis of pyrazolopyrimidines, which are of interest due to their structural analogy to biogenic purines. tsijournals.com

The reaction of 5-aminopyrazoles with reagents containing 1,3-electrophilic centers is a common method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nanobioletters.com For instance, the cyclocondensation of a 5-aminopyrazole with β-diketones like acetylacetone (B45752) or β-ketoesters such as ethyl acetoacetate (B1235776) in a solvent like boiling acetic acid can lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives. nanobioletters.com

While direct examples with this compound are not detailed in the provided search results, the general principle involves the pyrimidine ring acting as the 1,3-dielectrophile. The chlorine atom at C2 and another suitable position would be susceptible to nucleophilic attack by the amino groups of the condensation partner.

The synthesis of various fused pyrimidine systems, such as pyrazolopyrimidines, often involves the reaction of a substituted pyrimidine with a hydrazine (B178648) derivative. researchgate.net These reactions can lead to the formation of a new five-membered ring fused to the pyrimidine core. The specific outcome of the reaction can be influenced by the substitution pattern on both the pyrimidine and the hydrazine reagent.

Exploration of Leaving Group Potential

The substituents on the pyrimidine ring of this compound, namely the chlorine atom and the methylthio group, both have the potential to act as leaving groups in nucleophilic substitution reactions. The chlorine atom at the C2 position is generally considered a good leaving group, making this position susceptible to nucleophilic attack.

The reactivity of the C2 position is enhanced by the electron-withdrawing nature of the pyrimidine ring. Nucleophilic displacement of the chlorine atom by various nucleophiles, such as primary and secondary amines, is a common transformation. Steric hindrance from the adjacent methyl and methylthio groups can direct the substitution to occur exclusively at the C2 position.

The methylthio group itself can also be displaced, although it is generally a less facile leaving group than chlorine. rsc.org However, its lability can be observed under certain reaction conditions. For instance, treatment of a related 4-chloro-2-methylthiopyrimidine (B146335) with an excess of a strong nucleophile like sodium methoxide (B1231860) can lead to the displacement of both the chloro and the methylthio groups. rsc.org

As discussed in section 2.2.2.1, the leaving group potential of the methylthio group is dramatically improved upon oxidation to a methylsulfonyl group. nih.gov The methylsulfonyl group is a significantly better leaving group, rendering the pyrimidine ring much more susceptible to nucleophilic attack. nih.gov This strategy is often employed to facilitate substitutions that are difficult to achieve with the corresponding chloro or methylthio pyrimidines. nih.govacs.org The choice of the leaving group (Cl, SMe, or SO2Me) allows for a modulation of the reactivity of the pyrimidine core.

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine |

| 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine |

| 2,4-Dichloropyrimidine |

| 3-Chloroindazole |

| Arylboronic acid |

| 3-Fluorophenylboronic acid |

| 2-Pyridylboronate |

| Acetylacetone |

| Ethyl acetoacetate |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituent Effects on Biological Activity

The substituents on the pyrimidine (B1678525) ring—the chlorine atom, the methyl group, and the methylthio group—each play a distinct role in modulating the molecule's interaction with biological targets.

The chlorine atom at the C2 position of the pyrimidine ring is a critical modulator of biological activity. As a halogen, it is an electron-withdrawing group that can significantly influence the electronic distribution within the pyrimidine ring, affecting its reactivity and potential to form intermolecular interactions. The introduction of a chlorine atom into a biologically active molecule can enhance its potency. ijprajournal.com This enhancement can be attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and the ability to form specific halogen bonds with biological targets. ijprajournal.com For instance, in studies of various heterocyclic compounds, the presence of a chloro group has been associated with moderate to good antimicrobial and antibacterial activity. researchgate.net In some molecular docking analyses of pyrimidine derivatives, compounds featuring a chloro substituent have demonstrated high binding scores, suggesting favorable interactions within the active site of target proteins.

The methyl group at C4 and the methylthio group at C6 also exert considerable influence on the molecule's activity, primarily through steric and electronic effects. The methylthio group, in particular, has been identified as a favorable substituent in certain contexts. Studies on benzimidazole–pyrimidine hybrids have shown that good antitumor activity correlates with the presence of small-volume substituents, such as methylthio and methyl groups, at the "2" position of the pyrimidine nucleus. mdpi.com This suggests that the size and spatial arrangement of these groups are crucial for fitting into the binding pockets of target enzymes. The methylthio group is also an oxidatively sensitive functionality, yet its presence is often tolerated in synthetic schemes, highlighting its utility in derivative design.

The modification of the 2-Chloro-4-methyl-6-(methylthio)pyrimidine scaffold by introducing other functional groups has been a key strategy in drug design. The nature of these incorporated groups can drastically alter the biological profile of the parent compound. Research has shown that the introduction of specific functional groups can lead to enhanced activity, depending on the target. For example, the incorporation of a trifluoromethyl (CF3) group can increase both lipophilicity and biological activity. nih.gov The nature of the substituent on attached phenyl rings also has a strong influence; hydroxyl (-OH) groups have been shown to increase inhibitory activity against various bacterial strains, while electron-withdrawing groups like nitro (-NO2) can confer excellent antibacterial and antifungal properties. researchgate.netfip.org Conversely, bulky substituents may lead to decreased activity due to steric hindrance at the target's binding site. mdpi.com

Table 1: Influence of Functional Group Incorporation on the Biological Activity of Pyrimidine Derivatives

| Functional Group | Position of Incorporation | Observed Effect on Activity | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Attached Phenyl Ring | Increased antibacterial activity | fip.org |

| Nitro (-NO₂) | Attached Phenyl Ring | Excellent antibacterial and antifungal activity | researchgate.net |

| Trifluoromethyl (-CF₃) | Quinoline Ring | Increased lipophilicity and biological activity | nih.gov |

| Methoxy (-OCH₃) | Attached Phenyl Ring | Important for kinase inhibition (if not bulky) | mdpi.com |

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable tools in modern drug discovery, providing insights into molecular interactions that are often difficult to obtain through experimental methods alone. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two such approaches that have been widely applied to pyrimidine derivatives.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to the active site of a target protein. Numerous docking studies have been performed on pyrimidine derivatives to elucidate their interactions with various biological targets. For instance, derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX), telomerase, and various kinases to understand the structural basis of their inhibitory activity. nih.govnih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. Docking results have shown that pyrimidine derivatives can effectively bind to the active sites of critical disease-related proteins, such as the main protease of SARS-CoV-2 and epidermal growth factor receptor (EGFR) kinase, providing a rationale for their observed biological activities and guiding the design of more potent inhibitors. nih.govnih.gov

Table 2: Summary of Molecular Docking Studies on Pyrimidine Derivatives

| Derivative Class | Target Protein | Key Findings | Reference(s) |

|---|---|---|---|

| Pyridine-pyrimidine thiols | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Nitro-substituted derivative showed significant binding interaction. | nih.gov |

| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Main Protease (Mpro) | Certain derivatives showed promising antiviral activity with low IC50 values. | nih.gov |

| 2,4-dichloro-6-methylpyrimidine derivatives | Epidermal Growth Factor Receptor (EGFR) T790M/L858R | A lead compound (L-18) showed high inhibitory activity and selectivity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sciepub.comsciepub.com These models translate molecular structures into numerical descriptors that encode physicochemical properties and then use statistical methods to correlate these descriptors with observed activity. nih.gov

For pyrimidine derivatives, QSAR models have been successfully developed to predict a range of biological activities, including anticancer, antimicrobial, and antileishmanial effects. sciepub.comsciepub.comresearchgate.net These studies often reveal which molecular properties are most influential. For example, a QSAR study on 2-benzylthiopyrimidine derivatives identified the partition coefficient (LogP), molar volume (MV), and ionization potential (IP) as important parameters for determining antibacterial activity. In another study on pyridothienopyrimidine derivatives, decreasing properties like Log S, the energy of the lowest unoccupied molecular orbital (ELUMO), and molar refractivity was correlated with increased antimicrobial activity. nih.gov By establishing these relationships, QSAR models serve as valuable predictive tools, enabling the in silico screening of virtual libraries of compounds and prioritizing the synthesis of derivatives with the highest predicted potency, thus accelerating the drug discovery process. sciepub.com

Conformational Analysis and Binding Affinity Optimization

The therapeutic efficacy of any drug candidate is intrinsically linked to its three-dimensional structure and its ability to favorably interact with its biological target. For "this compound" and its derivatives, understanding the conformational preferences and optimizing their binding affinity are critical steps in the drug design and development process. This section delves into the structural nuances and the strategies employed to enhance the binding characteristics of this class of compounds.

Conformational Analysis

The key rotatable bond in the parent scaffold is the C6-S bond of the methylthio group. The orientation of the methyl group relative to the pyrimidine ring can significantly influence the molecule's steric and electronic properties. While specific experimental or extensive computational studies on the conformational landscape of this compound are not widely available in the public domain, insights can be drawn from crystallographic data of closely related structures.

For instance, in the crystal structure of the related compound, 4,6-dichloro-2-(methylthio)pyrimidine, the torsion angle of the pyrimidine–methylthio group (defined by the N1-C2-S-C(methyl) atoms) provides valuable information. researchgate.net Although this is a different molecule, it suggests that the methylthio group has a preferred orientation relative to the pyrimidine ring, which is likely to be influenced by a combination of steric hindrance and electronic interactions between the sulfur lone pairs and the pyrimidine pi-system.

Computational modeling techniques, such as density functional theory (DFT) and molecular mechanics, are powerful tools for mapping the conformational energy landscape of molecules like this compound. Such studies would typically involve rotating the C6-S bond and calculating the relative energy of each conformation to identify the most stable, low-energy conformers. These preferred conformations are the most likely to be biologically active.

A hypothetical conformational analysis could yield a potential energy surface showing the energy as a function of the dihedral angle of the methylthio group. The minima on this surface would correspond to the stable conformers.

Table 1: Hypothetical Conformational Energy Profile of the Methylthio Group in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 2.5 | Eclipsed |

| 60 | 0.5 | Gauche |

| 120 | 2.0 | Eclipsed |

| 180 | 0.0 | Anti |

This table is a hypothetical representation to illustrate the type of data generated from conformational analysis and is not based on experimental results for this specific compound.

Binding Affinity Optimization

The optimization of binding affinity is a cornerstone of structure-activity relationship (SAR) studies. For this compound, which serves as a scaffold in the development of bioactive molecules, particularly kinase inhibitors, optimizing its interaction with the target's binding site is paramount. This process involves systematically modifying the chemical structure and assessing the impact on binding potency.

Molecular docking simulations are instrumental in this process. These computational methods predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score. For instance, docking studies of pyrimidine derivatives into the ATP-binding site of various kinases can reveal key interactions. nih.gov

The pyrimidine core itself often forms crucial hydrogen bonds with the hinge region of the kinase. The substituents at the 2, 4, and 6 positions can then be modified to exploit other interactions within the binding pocket, such as hydrophobic interactions, van der Waals forces, and additional hydrogen bonds.

The optimization process can be guided by the following principles:

Exploiting Hydrophobic Pockets: The methyl group at the C4 position and the methylthio group at the C6 position can be extended or replaced with other lipophilic groups to better occupy hydrophobic pockets within the binding site.

Introducing Hydrogen Bond Donors/Acceptors: The chloro group at the C2 position is primarily an electron-withdrawing group and a potential site for modification. Replacing it with groups capable of forming hydrogen bonds (e.g., amines, hydroxyls) can significantly enhance binding affinity if corresponding donor/acceptor sites are present in the receptor.

Table 2: Illustrative SAR Data for Hypothetical Derivatives of this compound Targeting a Kinase

| Compound ID | R2-Substituent | R4-Substituent | R6-Substituent | IC50 (nM) |

| 1 | -Cl | -CH3 | -SCH3 | 500 |

| 2a | -NH2 | -CH3 | -SCH3 | 250 |

| 2b | -OH | -CH3 | -SCH3 | 300 |

| 3a | -Cl | -CF3 | -SCH3 | 750 |

| 4a | -Cl | -CH3 | -SO2CH3 | 400 |

This table is for illustrative purposes to demonstrate how SAR data is typically presented and does not represent actual experimental data for derivatives of the named compound.

The data in such a table would guide medicinal chemists in understanding which modifications lead to improved potency. For example, the hypothetical data suggests that replacing the C2-chloro group with a hydrogen bond donor like an amino group (Compound 2a) could double the binding affinity. Conversely, introducing a bulky, electron-withdrawing trifluoromethyl group at the C4 position (Compound 3a) might be detrimental to binding. Oxidation of the methylthio group to a sulfone (Compound 4a) could also influence binding, potentially through altered electronic properties and the ability to form different interactions.

Biological and Pharmacological Research Applications

Antimicrobial Research

Pyrimidine (B1678525) derivatives are known to exhibit a broad spectrum of antimicrobial activities. The exploration of these compounds has been a significant area of research in the quest for new and effective antimicrobial agents to combat the growing challenge of drug-resistant pathogens.

While specific studies on the antibacterial activity of 2-Chloro-4-methyl-6-(methylthio)pyrimidine are limited, research on structurally similar pyrimidine derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, various synthesized pyrimidine derivatives have been tested against bacterial strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. ias.ac.inbohrium.com The antibacterial efficacy of these compounds is often attributed to the diverse functional groups attached to the pyrimidine core. The chloro and methylthio groups in this compound are of particular interest as they can enhance the lipophilicity of the molecule, potentially facilitating its transport across bacterial cell membranes.

A study on new 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines derivatives demonstrated significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org This suggests that the methylthio group, also present in this compound, plays a crucial role in the antibacterial potential of this class of compounds.

Table 1: Antibacterial Activity of Related Pyrimidine Derivatives

| Compound Type | Bacterial Strain | Activity |

|---|---|---|

| 2-(Benzylthio)pyrimidines | Escherichia coli | Active |

| 2-(Benzylthio)pyrimidines | Staphylococcus aureus | Active |

| 2-(Benzimidazolylmethylthio)pyrimidines | Escherichia coli | Active |

| 2-(Benzimidazolylmethylthio)pyrimidines | Staphylococcus aureus | Active |

The antifungal potential of pyrimidine derivatives has been extensively investigated. A novel pyrimidine-based chemical scaffold has been identified to have broad-spectrum antifungal activity, including against several difficult-to-treat molds like Aspergillus fumigatus. nih.gov This scaffold's activity is believed to stem from its ability to perturb endoplasmic reticulum (ER) function and homeostasis. nih.gov Another study highlighted the antifungal activity of certain pyrimidine derivatives against Trichophyton mentagrophytes, a common cause of dermatophytosis. researchgate.net While direct data on this compound is not available, the known antifungal properties of related compounds suggest its potential in this area.

Table 2: Antifungal Activity of a Novel Pyrimidine-Based Scaffold

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Aspergillus fumigatus | 8–16 µg/mL |

| Aspergillus terreus | Similar activity to A. fumigatus |

| Aspergillus niger | Similar activity to A. fumigatus |

| Mucor circinelloides | Similar activity to A. fumigatus |

| Lomentospora prolificans | Similar activity to A. fumigatus |

| Scedosporium apiospermum | 2 µg/mL |

The pyrimidine nucleus is a key component in several antiviral drugs. A comprehensive review of patent literature from 1980 to 2021 highlighted the extensive research into the antiviral activities of pyrimidine moieties. nih.gov These compounds have been reported to inhibit a wide range of viruses, including influenza virus, respiratory syncytial virus, rhinovirus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus. nih.gov The structural characteristics of this compound, particularly the chloro and methylthio substitutions, are thought to enable interference with viral replication mechanisms.

The antimicrobial mechanism of pyrimidine derivatives is often multifaceted. One proposed mechanism for a thiophenyl-substituted pyrimidine derivative involves the effective inhibition of FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division, leading to bactericidal effects. polyu.edu.hkrsc.org The methylthio group in this compound suggests that it might share a similar mechanism of action. Furthermore, the general mechanism for pyrimidine derivatives can involve interaction with various cellular components, including the outer cell membrane, cytoplasmic membrane, and cytoplasmic constituents. researchgate.net

Anticancer Research and Oncology

Pyrimidine derivatives have emerged as a promising class of compounds in anticancer research due to their ability to target various cellular pathways involved in cancer progression.

While direct cytotoxic data for this compound is not extensively documented, studies on structurally related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds with a similar pyrimidine core have shown efficacy in inhibiting cell proliferation in breast cancer models. Specifically, certain pyrimidine derivatives have reported IC50 values in the nanomolar range (10–33 nM) against the MCF-7 breast cancer cell line.

In another study, novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives, which share the 2-alkylthio-4-chloro-pyrimidine structural motif, exhibited high cytotoxic effects in HeLa cancer cells with IC50 values between 6–7 µM. nih.gov These findings suggest that this compound could also possess significant cytotoxic activity against these and other cancer cell lines. The proposed anticancer mechanism for some pyrimidine derivatives involves the destabilization of tubulin polymerization, leading to apoptosis in cancer cells.

Table 3: Cytotoxicity of Related Pyrimidine Derivatives

| Compound Type | Cell Line | IC50 Value |

|---|---|---|

| Pyrimidine derivatives | MCF-7 (Breast Cancer) | 10–33 nM |

| 2-Alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives | HeLa (Cervical Cancer) | 6–7 µM |

Targeting Specific Pathways in Cancer Cell Proliferation

The pyrimidine scaffold is a foundational structure in numerous compounds investigated for anticancer activity. nih.govijrpr.comsciensage.info this compound serves as a key precursor in the synthesis of more complex molecules designed to interfere with the cellular mechanisms that drive cancer.

One of the primary strategies in modern cancer therapy is the inhibition of specific signaling pathways essential for tumor growth and survival. Research has focused on developing kinase inhibitors, which block enzymes that regulate cell proliferation. The subject compound is a crucial building block for creating these kinase inhibitors. By modifying its structure, chemists can design molecules that selectively bind to the active sites of specific kinases, disrupting the signaling cascades that lead to uncontrolled cell division.

Furthermore, pyrimidine metabolism itself is a critical target. In rapidly proliferating cancer cells, the demand for nucleotides for DNA and RNA synthesis is exceptionally high, making the de novo pyrimidine synthesis pathway indispensable. nih.govnih.gov Signaling pathways, such as those regulated by the mechanistic target of rapamycin (B549165) (mTOR), are known to coordinate and promote pyrimidine synthesis to support cell growth. nih.gov Molecules derived from pyrimidine intermediates can be designed to disrupt these metabolic pathways, effectively starving cancer cells of the necessary building blocks for replication.

Inhibition of Key Enzymes (e.g., Thymidylate Synthase, Dihydrofolate Reductase)

Targeting key enzymes involved in nucleotide biosynthesis is a well-established strategy in cancer chemotherapy. wikipedia.org The pyrimidine structure is central to the design of inhibitors for several critical enzymes.

Thymidylate Synthase (TS) is a pivotal enzyme that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.govacs.org Inhibition of TS leads to a state known as "thymineless death," where cells are unable to replicate their DNA, triggering apoptosis. acs.org While folate analogs are one class of TS inhibitors, pyrimidine analogs like 5-fluorouracil (B62378) are also potent inhibitors. nih.govnih.gov The development of novel pyrimidine derivatives continues to be an active area of research to identify more effective and selective TS inhibitors. nih.gov

Dihydrofolate Reductase (DHFR) is another essential enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate from dihydrofolate. nih.govmdpi.com Tetrahydrofolate is a crucial cofactor for the synthesis of both purines and thymidylate. wikipedia.orgmdpi.com Inhibiting DHFR disrupts the supply of these essential precursors for DNA synthesis, thereby halting cell proliferation. nih.gov Methotrexate is a classic DHFR inhibitor, but the search for new inhibitors with different resistance profiles is ongoing. mdpi.com Pyrimidine-based compounds, including various substituted pyrimidines and fused pyrimidine systems like pyrido[2,3-d]pyrimidines, have been designed and synthesized as potential DHFR inhibitors. nih.govmdpi.com The 2,4-diamino substitution pattern on a pyrimidine ring is a common feature among many DHFR inhibitors. nih.gov

| Enzyme Target | Function in Cell Proliferation | Therapeutic Relevance |

|---|---|---|

| Thymidylate Synthase (TS) | Catalyzes the sole de novo pathway for producing dTMP, a direct precursor for DNA synthesis. acs.org | Inhibition prevents DNA replication, leading to "thymineless death" in cancer cells. acs.org It is a primary target for fluoropyrimidine drugs. nih.gov |

| Dihydrofolate Reductase (DHFR) | Regenerates tetrahydrofolate, a vital cofactor for the synthesis of dTMP and purines. nih.govmdpi.com | Inhibition depletes nucleotide precursors, halting DNA and RNA synthesis. It is a target for antifolate drugs like methotrexate. wikipedia.orgmdpi.com |

Agrochemical Research and Crop Protection

The pyrimidine ring is a core component in many agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netmdpi.commdpi.com this compound serves as a valuable intermediate in the synthesis of these crop protection agents due to its reactive sites that allow for further chemical modification. researchgate.net

Development of Herbicides

This compound is an important intermediate in the production of modern herbicides, particularly sulfonylureas. researchgate.net These herbicides are known for their high efficacy at low application rates and target specific biochemical pathways in plants that are not present in animals, such as the enzyme acetolactate synthase (ALS). semanticscholar.org Additionally, pyrimidine derivatives are used to create herbicides that disrupt pyrimidine biosynthesis in plants or inhibit other key enzymes like acetyl-CoA carboxylase (ACCase), which is involved in fatty acid synthesis. pnas.orgresearchgate.net The versatility of the pyrimidine scaffold allows for the development of herbicides with varied modes of action to manage weed resistance. mdpi.com

Fungicides and Insecticides

In the field of fungicides, pyrimidine derivatives are prominent. nih.gov They form the basis for several commercial fungicides used to control a wide range of plant pathogenic fungi. mdpi.comnih.gov The structural framework of this compound can be elaborated into final products that inhibit fungal growth through various mechanisms, such as disrupting methionine biosynthesis or the activity of hydrolytic enzymes. mdpi.com

The pyrimidine motif is also found in insecticides. mdpi.com Research into new pyrimidine-based compounds aims to develop agents with novel modes of action to combat insecticide resistance and provide more effective control of insect pests that threaten crop yields and public health.

Pest Control Agent Development

The overarching goal in agrochemical research is the development of effective pest control agents. Intermediates like this compound are foundational to this process. They enable the synthesis of diverse molecules that can be screened for activity against various pests, including weeds, fungi, and insects. researchgate.net This allows for the creation of targeted solutions that can enhance crop protection, improve yields, and contribute to sustainable agricultural practices. nbinno.com

| Agrochemical Class | Application | Role of the Pyrimidine Intermediate |

|---|---|---|

| Herbicides | Weed control in various crops. nih.gov | Serves as a building block for active ingredients, such as sulfonylureas, that target essential plant enzymes. mdpi.com |

| Fungicides | Control of plant pathogenic fungi on crops. nih.gov | Used to synthesize fungicidal compounds that interfere with critical fungal metabolic pathways. mdpi.comresearchgate.net |

| Insecticides | Management of insect pests in agriculture. mdpi.com | Provides a chemical scaffold for creating new insecticidal molecules to address resistance. mdpi.com |

Biochemical Research and Enzyme Studies

Beyond its direct application in drug and agrochemical development, this compound is a valuable tool in biochemical research and enzyme studies. Its defined structure and reactivity allow it to be used in the synthesis of molecular probes and inhibitors to investigate the function and structure of enzymes.

By acting as a scaffold, it can be modified to create a library of related compounds. mdpi.com These compounds can then be tested for their ability to inhibit specific enzymes, such as kinases or metabolic enzymes like glutathione (B108866) reductase. juniperpublishers.com This approach helps researchers understand enzyme-substrate interactions, map active sites, and elucidate metabolic pathways. The insights gained from these studies are crucial for the rational design of more potent and selective drugs and agrochemicals.

Enzyme Inhibition Studies

The pyrimidine core is fundamental to the structure of many biologically active molecules, and its derivatives are frequently investigated as enzyme inhibitors. The specific structural characteristics of this compound make it a valuable starting point for synthesizing compounds that can interact with the active sites of various enzymes, particularly kinases. Kinase inhibitors play a significant role in cancer therapy by disrupting cellular signaling pathways that lead to cell proliferation.

Research into derivatives of the pyrimidine scaffold has identified potent inhibitors for several key enzymes:

Src/Abl Kinases: A series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as powerful dual inhibitors of Src and Abl kinases. nih.gov The discovery of these compounds, including one that progressed to further characterization for oncology indications, highlights the utility of the pyrimidine structure in designing targeted cancer therapies. nih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated inhibitory activity against EGFR-TK phosphorylation, a critical process in the proliferation of some cancer cells. researchgate.net

Monopolar Spindle 1 (MPS1) Kinase: Pyrido[3,4-d]pyrimidine (B3350098) compounds, which share a core structure, have been developed as inhibitors of MPS1 kinase. nih.govacs.org Research in this area has led to the identification of compounds with high selectivity and improved metabolic profiles. nih.govacs.org

| Enzyme Target | Derivative Class | Therapeutic Area |

|---|---|---|

| Src/Abl Kinase | 2-(aminopyrimidinyl)thiazole-5-carboxamides nih.gov | Oncology nih.gov |

| EGFR-TK | Pyrazolo[3,4-d]pyrimidines researchgate.net | Oncology researchgate.net |

| MPS1 Kinase | Pyrido[3,4-d]pyrimidines nih.govacs.org | Oncology nih.govacs.org |

Understanding Metabolic Pathways

Studying the metabolism of pyrimidine derivatives is crucial for drug development, and compounds like this compound serve as models for this research. The modification of the pyrimidine core can significantly impact a compound's metabolic stability. nih.govacs.org

A key challenge in drug design is overcoming rapid metabolism by enzymes such as the Cytochrome P450 family in human liver microsomes (HLM). nih.govacs.org Research on pyrido[3,4-d]pyrimidine MPS1 inhibitors revealed that the introduction of a methyl group at a specific position on the core structure significantly improved HLM stability. nih.govacs.org Metabolic identification studies suggested that this methyl group suppressed metabolism at a distant part of the molecule, likely by blocking the site through which metabolic enzymes recognize the compound. nih.govacs.org This finding was a breakthrough in optimizing the compound series and demonstrates how systematic modifications of the pyrimidine scaffold can lead to a deeper understanding of metabolic pathways and the development of more stable drug candidates. nih.govacs.org

Discovery of New Chemical Entities in Medicine and Biology

This compound is a valuable building block for the synthesis of new chemical entities (NCEs) with potential therapeutic applications. Its structure allows for diverse chemical reactions, enabling medicinal chemists to create libraries of novel compounds for screening against various biological targets.

The pyrimidine motif is central to many successful drugs and clinical candidates. For instance, the research that led to the potent dual Src/Abl kinase inhibitor Dasatinib (BMS-354825) originated from a series of substituted aminopyrimidinyl thiazole (B1198619) carboxamides. nih.gov This demonstrates a direct path from a pyrimidine-based scaffold to a clinically significant anticancer agent. Furthermore, the importance of the pyrimidine structure is underscored by the entry of several pyrimidine-containing compounds into clinical trials for tuberculosis, including GSK 2556286, TBA-7371, and SPR720. nih.gov These examples affirm the role of pyrimidine derivatives as a rich source for the discovery of NCEs across different therapeutic areas. nih.gov

Potential in Other Therapeutic Areas

Beyond its role in oncology and metabolic studies, the pyrimidine scaffold is being actively investigated for a range of other therapeutic applications.

Anti-inflammatory Applications

Pyrimidine derivatives have shown significant promise as anti-inflammatory agents. rsc.orgnih.gov Their mechanism of action is often associated with the inhibition of key inflammatory mediators. rsc.org Research has shown that pyrimidines can suppress the expression and activity of cyclooxygenase (COX) enzymes, which in turn reduces the generation of prostaglandin (B15479496) E2 (PGE2), a key player in inflammation. rsc.org

Additionally, pyrimidine-based compounds have been found to inhibit other vital inflammatory mediators, including:

Inducible nitric oxide synthase (iNOS) rsc.org

Tumor necrosis factor-alpha (TNF-α) rsc.org

Nuclear factor kappa B (NF-κB) rsc.org

The broad potential of this chemical class is highlighted by the existence of several clinically approved pyrimidine-based anti-inflammatory drugs, such as tofacitinib (B832) and proquazone. rsc.org

Antimalarial Activity

The pyrimidine ring is a well-established pharmacophore in the development of antimalarial drugs, with the classic example being pyrimethamine (B1678524). nih.gov Research continues to leverage this scaffold to create new agents against malaria, particularly in the face of growing drug resistance. A study involving a series of 2,4,6-trisubstituted pyrimidines revealed potent in vitro activity against Plasmodium falciparum. nih.gov In that study, eleven of the fifteen synthesized compounds exhibited a minimum inhibitory concentration (MIC) between 0.5 and 2 µg/mL, showing them to be several times more active than pyrimethamine in vitro. nih.gov This ongoing research underscores the continued importance of the pyrimidine core in the search for novel antimalarial therapies. nih.govnih.gov

Antitubercular Activity

Tuberculosis remains a major global health challenge, and there is an urgent need for new drugs. Pyrimidine derivatives have emerged as a highly promising class of compounds with potent antitubercular activity. nih.govnih.gov Several pyrimidine-containing molecules have advanced into clinical trials, indicating their potential as future treatments. nih.gov

Research has identified various mycobacterial processes that can be targeted by pyrimidine compounds. Structure-activity relationship (SAR) studies have been conducted on different families of pyrimidine derivatives to optimize their efficacy and pharmacological properties. nih.govucl.ac.uk

| Derivative Class | Reported Target/Mechanism | Significance |

|---|---|---|

| 4,6-disubstituted pyrimidines | DprE1 noncovalent inhibitors ucl.ac.uk | Potent activity against M. tuberculosis, including intracellularly. ucl.ac.uk |

| Substituted benzyl-pyrimidines | Inhibitors of TMPKmt (Thymidylate Kinase) ucl.ac.uk | Demonstrates the ability to target essential mycobacterial enzymes. ucl.ac.uk |

| Pyrimidin-4(3H)-ones | Unspecified | Initial hits showed potent antitubercular activity (MIC < 2 µM). nih.gov |

The structural diversity of pyrimidine compounds allows for the fine-tuning of their activity against Mycobacterium tuberculosis, making them a focal point in the drug discovery pipeline for this disease. nih.govucl.ac.uk

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for determining the molecular structure of 2-Chloro-4-methyl-6-(methylthio)pyrimidine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H-NMR and ¹³C-NMR are fundamental for structural confirmation.

¹H-NMR spectroscopy provides information on the chemical environment of hydrogen atoms. In a typical spectrum of this compound, distinct signals would be expected for the methyl protons of the C4-methyl group, the methyl protons of the S-methyl group, and the lone proton on the pyrimidine (B1678525) ring. The chemical shifts of these protons are influenced by the electron-withdrawing and -donating effects of the substituents on the pyrimidine ring.

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine ring are particularly informative for confirming the substitution pattern.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structural assignment. For instance, a COSY spectrum would show correlations between neighboring protons, while an HSQC spectrum would link protons to their directly attached carbon atoms.

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H-NMR | C4-CH₃ | ~2.4 | Singlet |

| S-CH₃ | ~2.6 | Singlet | |

| C5-H | ~6.8 | Singlet | |

| ¹³C-NMR | S-CH₃ | ~14 | Quaternary |

| C4-CH₃ | ~24 | Quaternary | |

| C5 | ~115 | Tertiary | |

| C2 | ~160 | Quaternary | |

| C6 | ~170 | Quaternary | |

| C4 | ~172 | Quaternary |

Note: The data in the table is illustrative and represents expected values based on the analysis of similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational modes include C-H stretching from the methyl groups, C=N and C=C stretching vibrations from the pyrimidine ring, and C-Cl and C-S stretching vibrations. The fingerprint region of the spectrum (below 1500 cm⁻¹) would contain a complex pattern of absorptions that is unique to the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~2920-3000 | C-H stretch (methyl) | Medium |

| ~1550-1600 | C=N stretch (pyrimidine ring) | Strong |

| ~1400-1500 | C=C stretch (pyrimidine ring) | Medium-Strong |

| ~1375 | C-H bend (methyl) | Medium |

| ~700-800 | C-Cl stretch | Strong |

| ~600-700 | C-S stretch | Medium |

Note: The data in the table is illustrative and represents expected values based on the analysis of similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS, ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for pyrimidine derivatives may involve the loss of substituents or cleavage of the pyrimidine ring.

Electrospray ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are soft ionization techniques that are particularly useful for obtaining the molecular ion with minimal fragmentation.

| m/z | Assignment | Technique |

|---|---|---|

| ~174/176 | [M]⁺/[M+2]⁺ (Molecular ion) | MS, ESI-MS, MALDI-TOF |

| ~159/161 | [M-CH₃]⁺ | MS |

| ~139 | [M-Cl]⁺ | MS |

| ~127 | [M-SCH₃]⁺ | MS |

Note: The data in the table is illustrative and represents expected fragmentation patterns. Actual experimental values and relative abundances may vary depending on the ionization technique and conditions.

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed.

In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Retention Time | Dependent on exact conditions |

Note: The data in the table is illustrative of a typical HPLC method. Method development and optimization would be required for specific applications.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com For this compound, GC can be used to assess its purity and to separate it from volatile impurities.

The compound is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS provides the added advantage of structural confirmation of the separated components.

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250 °C |

| Oven Temperature Program | Initial temperature followed by a ramp to a final temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: The data in the table is illustrative of a typical GC method. Method development and optimization would be required for specific applications.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a fundamental purification technique widely employed in the synthesis of pyrimidine derivatives, including those structurally related to this compound. This method is crucial for isolating the target compound from complex reaction mixtures containing starting materials, byproducts, and other impurities.

The principle of silica gel column chromatography relies on the differential adsorption of the components of a mixture onto a stationary phase (silica gel) as a mobile phase (a solvent or mixture of solvents) passes through it. The separation is influenced by the polarity of the compounds, with more polar compounds adhering more strongly to the polar silica gel and thus eluting more slowly.

In the synthesis of various pyrimidine derivatives, researchers have successfully utilized silica gel column chromatography for purification. For instance, in the preparation of certain pyrimidine compounds, a mobile phase of n-hexane/DCM (dichloromethane) in a 60:40 ratio was effective for purification. arkat-usa.org In other studies involving different pyrimidine derivatives, a gradient of ethyl acetate (B1210297) in hexane (B92381) has been used as the eluent to achieve separation. chemspider.com

The selection of an appropriate solvent system is critical for a successful separation and is typically determined through preliminary analysis using thin-layer chromatography (TLC). The choice of solvents is dictated by the polarity of the target compound, this compound, and the impurities present in the reaction mixture.

Table 1: Illustrative Solvent Systems for Purification of Pyrimidine Derivatives via Silica Gel Column Chromatography

| Mobile Phase Composition | Ratio (v/v) | Application |

| n-Hexane / Dichloromethane (B109758) | 60:40 | Purification of a pyrimidine-2-carbonitrile derivative. arkat-usa.org |

| Ethyl Acetate / Hexane | Gradient | General purification of substituted pyrimidine compounds. chemspider.com |

It is important to note that in some cases, the stability of the pyrimidine derivative on silica gel can be a concern. For example, some complex pyrimidine products have been reported to be unstable during column chromatography, leading to the exploration of alternative purification methods like recrystallization. arkat-usa.org

Crystallography and Structural Elucidation

X-ray diffraction studies on pyrimidine derivatives have been instrumental in rationalizing their chemical reactivity and biological activity. For example, the X-ray analysis of novel pyrimidine derivatives has allowed for the rationalization of their structure-activity relationships. acs.org

In a study of 4,6-Dichloro-2-(methylthio)pyrimidine, a structurally similar compound, X-ray crystallography revealed important details about its molecular geometry. The analysis showed that the molecule is essentially planar. researchgate.net The study of such analogs provides a strong basis for predicting the likely solid-state conformation of this compound.

The data obtained from X-ray diffraction analysis is typically presented in a crystallographic information file (CIF) and includes key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. These parameters define the crystal lattice and the precise position of each atom within the unit cell.

Table 2: Representative Crystallographic Data for a Related Pyrimidine Derivative (4,6-Dichloro-2-(methylthio)pyrimidine)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 8.654(2) | researchgate.net |

| b (Å) | 13.987(3) | researchgate.net |

| c (Å) | 12.011(3) | researchgate.net |

| β (°) | 109.99(3) | researchgate.net |

| Volume (ų) | 1367.1(6) | researchgate.net |

| Z | 8 | researchgate.net |

The structural information gleaned from such studies is invaluable for computational modeling and for understanding the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces, all of which influence the physical properties of the compound.

Future Directions and Emerging Research Areas